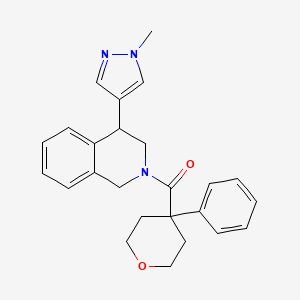

4-(1-methyl-1H-pyrazol-4-yl)-2-(4-phenyloxane-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline

Description

4-(1-Methyl-1H-pyrazol-4-yl)-2-(4-phenyloxane-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline is a nitrogen-containing heterocyclic compound featuring a tetrahydroisoquinoline core substituted with a 1-methylpyrazole group at position 4 and a 4-phenyloxane-4-carbonyl moiety at position 2. The 4-phenyloxane-4-carbonyl group introduces steric bulk and lipophilicity, which may influence solubility and target binding.

Properties

IUPAC Name |

[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-(4-phenyloxan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O2/c1-27-16-20(15-26-27)23-18-28(17-19-7-5-6-10-22(19)23)24(29)25(11-13-30-14-12-25)21-8-3-2-4-9-21/h2-10,15-16,23H,11-14,17-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBRXOEJBUDZPCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4(CCOCC4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)-2-(4-phenyloxane-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the pyrazole and phenyloxane groups through various coupling reactions. Common reagents and conditions used in these steps include:

Catalysts: Palladium or copper catalysts for coupling reactions.

Solvents: Organic solvents such as dichloromethane, toluene, or ethanol.

Temperature: Reactions may be carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-pyrazol-4-yl)-2-(4-phenyloxane-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Coupling Reagents: Palladium or copper catalysts, ligands.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 4-(1-methyl-1H-pyrazol-4-yl)-2-(4-phenyloxane-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline may be investigated for its potential biological activity. This could include studies on its interaction with enzymes, receptors, or other biomolecules.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structure may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.

Industry

In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)-2-(4-phenyloxane-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of tetrahydroisoquinoline derivatives with diverse substituents. Key structural analogs and their differences are summarized below:

Physicochemical and Functional Differences

- Binding Interactions : Sulfonyl-containing analogs (e.g., ) may form hydrogen bonds via the sulfonyl oxygen, whereas the phenyloxane group in the target compound could engage in π-π stacking with aromatic residues in biological targets.

- Synthetic Accessibility : Sulfonyl derivatives (e.g., ) are often synthesized via nucleophilic substitution or sulfonation, while the target compound’s oxane-carbonyl linkage likely requires coupling reagents like EDCI or DCC, increasing synthetic complexity .

Biological Activity

The compound 4-(1-methyl-1H-pyrazol-4-yl)-2-(4-phenyloxane-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline represents a significant structure within the realm of medicinal chemistry, particularly due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies that elucidate its pharmacological properties.

Chemical Structure and Synthesis

The compound is characterized by a complex structure involving a tetrahydroisoquinoline core fused with pyrazole and phenyloxane moieties. The synthesis typically involves multi-step organic reactions:

- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

- Formation of the Tetrahydroisoquinoline Core : This can be synthesized via cyclization reactions involving suitable amines and carbonyl compounds.

- Oxane Ring Formation : Synthesized through reactions involving epoxides and phenolic derivatives.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The potential pathways include:

- Signal Transduction : Modulating pathways that control various cellular functions.

- Gene Expression Regulation : Influencing transcription factors and subsequent gene expression.

- Metabolic Processes : Altering metabolic pathways that could lead to therapeutic effects.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research has indicated that tetrahydroisoquinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to the one can inhibit tumor growth by inducing apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of pro-apoptotic factors .

Antimicrobial Properties

Compounds within this structural class have demonstrated antimicrobial activity against various pathogens. A study evaluating similar pyrazole derivatives found that they exhibited notable antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Cardiovascular Effects

Preliminary investigations suggest that derivatives of this compound may influence cardiovascular functions. Compounds with similar structures have been evaluated for their ability to inhibit phosphodiesterase (PDE) enzymes, which play crucial roles in cardiac contractility and vascular smooth muscle relaxation .

Case Studies

Several case studies provide insights into the biological activities of related compounds:

- Cardiotonic Activity : A study on pyrazole derivatives indicated significant inhibition of PDE3A, leading to enhanced contractile function in cardiac tissues. The most potent compound exhibited an IC50 value of 0.24 μM, demonstrating its potential as a cardiotonic agent .

- Anticancer Efficacy : In vitro assays have shown that tetrahydroisoquinoline analogs can reduce viability in various cancer cell lines by promoting apoptosis. For example, specific analogs led to a decrease in cell proliferation by over 50% at concentrations as low as 10 µM .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.